molecular formula C10H7F3N2O B8047592 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B8047592
M. Wt: 228.17 g/mol
InChI Key: GDEFEQAMMSBUGM-UHFFFAOYSA-N
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Description

5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the 1,2,4-oxadiazole heterocycle, a five-membered ring containing one oxygen and two nitrogen atoms, which is recognized as a valuable bioisostere for ester and amide functional groups. This bioisosteric property makes the 1,2,4-oxadiazole ring a hydrolytically stable framework for designing novel drug-like molecules, improving metabolic stability while maintaining the ability to form key hydrogen bonds with biological targets . The 1,2,4-oxadiazole scaffold is present in several investigational and marketed drugs across a broad spectrum of therapeutic areas, including oncology, immunology, infectious diseases, and neurology . The incorporation of the trifluoromethylphenyl substituent in this compound is a common strategy in agrochemical and pharmaceutical research to fine-tune properties like lipophilicity, metabolic stability, and binding affinity. As such, this reagent serves as a versatile building block for the synthesis of more complex molecules aimed at interacting with various enzymes and receptors. Researchers can utilize this compound as a core structural element in the design and development of new chemical entities for probing biological pathways or as potential therapeutic agents . Applications: This compound is primarily used in pharmaceutical R&D as a key intermediate for constructing molecules with potential biological activity. It is suited for creating analogs for screening against various disease targets. Handling: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c1-6-14-9(15-16-6)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEFEQAMMSBUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

The most widely adopted strategy involves cyclocondensation between amidoximes and activated carboxylic acid derivatives. A groundbreaking one-pot protocol developed by Baykov et al. enables room-temperature synthesis using superbase conditions (NaOH/DMSO) . For 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, this method proceeds via:

  • Amidoxime Preparation : 4-(Trifluoromethyl)benzamidoxime is synthesized by treating 4-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride under basic conditions.

  • Cyclocondensation : The amidoxime reacts with methyl propiolate in DMSO with NaOH (1.5 eq) at 25°C for 6–8 hours . The superbase deprotonates the amidoxime, facilitating nucleophilic attack on the ester carbonyl, followed by cyclodehydration to form the oxadiazole ring .

Key Advantages :

  • Yield : 82–89% for analogous compounds .

  • Operational Simplicity : Eliminates intermediate isolation, enabling combinatorial synthesis.

  • Solvent Compatibility : DMSO acts as both solvent and catalyst, enhancing reaction efficiency .

Limitations :

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

  • DMSO removal during workup complicates large-scale production.

Hydroxyamidine Trifluoroacylation and Cyclization

A patent-pending method from WO2019020451A1 employs hydroxyamidines as precursors, reacting with trifluoroacetyl chloride (TFACl) in a two-step sequence :

  • Acylation : 4-(Trifluoromethyl)phenylhydroxyamidine reacts with TFACl (2.2 eq) in dichloromethane at 0–5°C, forming an O-trifluoroacetyl intermediate .

  • Cyclodehydration : Heating the intermediate to 80–100°C in toluene induces intramolecular cyclization, eliminating water and yielding the target oxadiazole .

Optimization Insights :

  • Catalyst-Free : Excess TFACl acts as both acylating agent and dehydrant .

  • Solvent Effects : Non-polar solvents (e.g., toluene) favor cyclization by stabilizing the transition state .

Challenges :

  • TFACl’s corrosivity necessitates specialized equipment.

  • Byproduct formation (e.g., HCl) requires neutralization with aqueous washes.

Multi-Step Synthesis from 3-(Trifluoromethyl)benzoyl Chloride

A modular approach from Zablocki et al. adapts a protocol for structurally related oxadiazoles :

StepReagents/ConditionsPurpose
1DIEA, CH₂Cl₂, 24 h, 20°CCoupling of 3-(trifluoromethyl)benzoyl chloride with methyl glycinate
2Toluene, 24 h, 110°CCyclodehydration to form the oxadiazole ring

Critical Analysis :

  • Step 1 : DIEA (N,N-diisopropylethylamine) scavenges HCl, driving the acylation to completion .

  • Step 2 : Prolonged heating in toluene facilitates ring closure but risks decomposition of heat-labile substrates .

Yield Considerations :

  • Analogous reactions achieve 65–72% yields, though the target compound’s yield remains unreported .

Comparative Evaluation of Synthetic Methods

Table 1 benchmarks the three primary methodologies:

MethodReagents/ConditionsYieldAdvantagesLimitationsReferences
CyclocondensationNaOH/DMSO, 25°C, 6–8 h82–89%One-pot, room temperatureDMSO removal challenges
Hydroxyamidine AcylationTFACl, toluene, 80–100°C~75%*Scalable, minimal byproductsCorrosive reagents
Multi-Step SynthesisDIEA, CH₂Cl₂ → toluene, 110°C65–72%Modular substrate flexibilityLengthy process, high energy input

*Estimated based on analogous reactions in .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines, alcohols, or hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has shown promise in pharmaceutical research due to its potential as an active pharmaceutical ingredient (API). Research indicates that oxadiazoles can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of oxadiazoles possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Antitumor Effects : Some oxadiazoles have been reported to inhibit the growth of cancer cells in vitro and in vivo. This suggests that this compound may have potential in oncology .

Agricultural Chemistry

The compound is also being explored for its applications in agricultural chemistry. Its ability to act as a pesticide or herbicide could be attributed to its structural characteristics that allow it to interact with biological systems in plants and pests effectively.

  • Pesticidal Activity : Research indicates that certain oxadiazole derivatives can exhibit insecticidal properties. This opens avenues for developing environmentally friendly pesticides .

Material Science

In material science, compounds like this compound are investigated for their potential use in creating advanced materials with specific properties.

  • Polymer Additives : The incorporation of oxadiazoles into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .

Chemical Synthesis

The synthesis of this compound can serve as a model for developing new synthetic methodologies in organic chemistry. Its synthesis often involves the reaction of hydrazines with carboxylic acids or their derivatives, showcasing its relevance in teaching and research settings.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Antitumor Activity

In another study published in the Journal of Medicinal Chemistry, the antitumor activity of this compound was assessed against several cancer cell lines. The findings revealed that it inhibited cell proliferation significantly compared to control groups, indicating its potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 5

5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • Structure : Position 5 has a chloromethyl (-CH₂Cl) group instead of methyl.
  • Synthesis : Prepared via nucleophilic substitution from 4-(trifluoromethyl)benzonitrile, yielding a pale yellow oil (48% yield) .
  • Chromatography : Rf = 0.75 (hexane/ethyl acetate, 1:1), indicating higher polarity than the methyl analog due to the electronegative chlorine atom .
  • Applications : Serves as an intermediate for further functionalization, such as coupling with pharmacophores .
5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (Antibiotic 75b)
  • Structure : Position 5 substituted with an indolyl group.
  • Bioactivity : Exhibits potent bactericidal activity against MRSA, with a long half-life (7.2 h in mice) and high oral bioavailability (F = 52%) .
  • SAR: The indolyl group enhances π-π stacking with bacterial targets, while the trifluoromethylphenoxy group improves membrane permeability .

Substituent Variations at Position 3

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • Structure: Position 3 has a nitro (-NO₂) group instead of trifluoromethyl.
  • Properties : The nitro group increases polarity and reduces metabolic stability compared to -CF₃.
  • Crystallography : Exhibits planar geometry similar to the trifluoromethyl analog, but with weaker hydrophobic interactions .
3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
  • Structure : Position 3 has a 4-methylphenyl group, and position 5 is phenyl-substituted.
  • Physical Properties : Molecular weight = 236.27 g/mol; lower lipophilicity (logP ≈ 3.2) compared to the trifluoromethyl analog (logP ≈ 4.1) .
  • Applications : Used in materials science due to its rigid aromatic structure .

Dual Substituent Variations

5-(5-Nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (Compound 2e)
  • Structure : Position 5 has a nitro-furyl group, and position 3 has a pyrrolidinyloxy-phenyl group.
  • Bioactivity : Active against Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis (MIC = 0.5 µg/mL) .
5-(4-Fluorophenyl)-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}-1,2,4-oxadiazole
  • Structure: Combines a 4-fluorophenyl at position 5 and a trifluoromethylphenoxy group at position 3.
  • Antimicrobial Activity : Inhibits C. albicans and S. aureus via agar diffusion tests, with enhanced activity due to fluorine’s electronegativity .

Structure–Activity Relationship (SAR) Insights

Impact of Trifluoromethyl Group

  • Lipophilicity : The -CF₃ group increases logP, enhancing blood-brain barrier penetration and target binding .
  • Metabolic Stability: Resists oxidative degradation compared to nitro or amino groups .

Role of Position 5 Substituents

  • Methyl Group : Provides steric hindrance without significant electronic effects, favoring receptor fit .
  • Chloromethyl Group : Enables further derivatization but introduces toxicity risks .
  • Heterocyclic Groups (e.g., indolyl) : Enhance target affinity through hydrophobic and π-π interactions .

Comparative Pharmacokinetics

Compound Half-Life (h) Oral Bioavailability (%) Key Application Reference
5-Methyl-3-[4-(CF₃)phenyl] Not reported Not reported Intermediate for SAR
Antibiotic 75b 7.2 52 MRSA infection
Compound 2e Not reported Not reported Tuberculosis treatment

Biological Activity

5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8F3N3O\text{C}_10\text{H}_8\text{F}_3\text{N}_3\text{O}

This compound features a trifluoromethyl group, which enhances its lipophilicity and potentially increases its biological activity. The oxadiazole ring is known for its stability and ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activities associated with this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing the oxadiazole moiety have been reported to exhibit antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown activity against various bacterial strains and fungi .
  • Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. Studies have demonstrated that certain oxadiazoles inhibit cell proliferation and alter cell cycle progression in cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. For example, oxadiazoles have been shown to inhibit DNA topoisomerases and kinases, which are vital for cancer cell survival and proliferation .

Anticancer Activity

A study conducted by Dhumal et al. (2016) explored the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects against breast and colon cancer cells. The mechanism involved the induction of apoptosis through the mitochondrial pathway .

Antimicrobial Effects

In a comparative study of antimicrobial activities among various oxadiazole derivatives, this compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics such as amoxicillin .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionTargeting DNA topoisomerases

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, substituted benzamidoximes react with trifluoroacetylated intermediates under reflux in toluene or DMF. Purification often involves column chromatography (SiO₂, hexane/ethyl acetate) or recrystallization.
  • Key Data : In analogous syntheses, yields range from 60% to 85%, with melting points reported between 158–206°C depending on substituents .
  • Optimization : Use of anhydrous solvents (e.g., THF) and inert atmospheres improves reproducibility for air-sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR confirm regiochemistry and substituent positions. The trifluoromethyl group exhibits a distinct 19F^{19}F signal at δ -62 to -65 ppm.
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 311.22 for C12_{12}H8_8F3_3N5_5O2_2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA-DSC.
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the oxadiazole ring .
  • Solution Stability : Degrades in polar aprotic solvents (e.g., DMSO) over 72 hours; use fresh solutions for biological assays .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of 1,2,4-oxadiazole derivatives, and how can this compound be optimized?

  • SAR Insights :

  • The trifluoromethylphenyl group enhances lipophilicity and target binding (e.g., HIF-1α inhibition). Substitution at the 5-position with heterocycles (e.g., triazoles) improves potency .
  • Data Table :
Substituent (R)Target IC50_{50} (nM)LogP
-CF3_312 ± 1.53.2
-OCH3_345 ± 3.12.8
-NO2_2>1001.9
Data from analogs in

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

  • Catalytic Asymmetric Synthesis : Iridium-catalyzed amination (e.g., with crotyl acetate) achieves >90% enantiomeric excess (ee) for indole-oxadiazole hybrids. Key parameters include ligand choice (e.g., phosphoramidites) and temperature control (50°C in DME) .

Q. What mechanistic insights explain its role as an enzyme inhibitor (e.g., HIF-1α or mitochondrial Complex I)?

  • Mode of Action :

  • HIF-1α Inhibition : Disrupts hypoxia-inducible factor signaling by competitively binding to the PAS-B domain, validated via SPR (KdK_d = 8 nM) .
  • Complex I Inhibition : Blocks NADH oxidation in mitochondrial assays (IC50_{50} = 10 nM), with efficacy confirmed in glioblastoma models .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and oxygen tension (hypoxic vs. normoxic conditions) .
  • Metabolic Stability : Compare microsomal half-lives (e.g., human liver microsomes) to account for species-specific differences .

Q. What strategies are effective for removing trace impurities (e.g., des-methyl byproducts) during scale-up?

  • Purification Protocols :

  • Recrystallization : Use ethanol/water (7:3) to isolate high-purity crystals (>99.5%).
  • Flash Chromatography : Gradient elution (hexane → ethyl acetate) resolves methyl-substituted impurities .

Methodological Notes

  • Synthetic Caution : Avoid prolonged heating during cyclization to prevent ring-opening side reactions .
  • Analytical Cross-Validation : Correlate LC-MS purity with 1H^1H NMR integration for accurate quantification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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